Z-Glu(OBzl)-OH.DCHA
Description
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Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6.C12H23N/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,17H,11-14H2,(H,21,25)(H,23,24);11-13H,1-10H2/t17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJQPMAKFIEZHI-LMOVPXPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Glu(OBzl)-OH.DCHA molecular weight and formula
Executive Summary
Z-Glu(OBzl)-OH[1][2][3][4][5][6]·DCHA (N-
However, the DCHA counterion is a secondary amine that can interfere with activation kinetics during peptide coupling. Therefore, this guide details not only the molecular specifications but also the mandatory "Desalting Protocol" required to liberate the active carboxylic acid prior to synthesis.
Chemical Identity & Physicochemical Properties
The compound is a salt complex formed between the protected amino acid derivative and dicyclohexylamine.
Molecular Specifications
| Parameter | Specification |
| Systematic Name | N- |
| Common Name | Z-Glu(OBzl)-OH[1][2][3][4][5]·DCHA |
| CAS Number | 5680-86-4 (Refers to parent acid; salt is often cataloged under this or derivative IDs) |
| Salt Stoichiometry | 1:1 (Acid : Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, EtOH, DMF, DMSO; sparingly soluble in water/ether. |
Formula & Molecular Weight Breakdown
Precise molecular weight calculations are vital for determining molar equivalents in synthesis.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Parent Acid (Z-Glu(OBzl)-OH) | 371.39 | |
| Counterion (DCHA) | 181.32 | |
| Total Salt (Z-Glu(OBzl)-OH[1]·DCHA) | 552.71 |
Note: When calculating equivalents for a reaction, you must use the Total Salt MW (552.71) to weigh the starting material, but the theoretical yield is based on the Parent Acid MW (371.39) after the DCHA is removed.
Mechanistic Role in Peptide Synthesis
Protection Group Strategy (Orthogonality)
This derivative utilizes a Benzyl-based strategy , often employed in solution-phase synthesis or specific SPPS protocols where acid stability is required during chain assembly, followed by global deprotection via hydrogenolysis.
-
-Amino Protection (Z / Cbz): Benzyloxycarbonyl.[1][5][7][8] Stable to mild acids (TFA) and bases. Removed by catalytic hydrogenation (
/Pd-C) or strong acids (HBr/AcOH, HF). -
Side-Chain Protection (OBzl): Benzyl ester.[1][5][7][9] Protects the
-carboxylic acid of Glutamic acid. Removed simultaneously with the Z-group via hydrogenation.
Why the DCHA Salt?
The Z-Glu(OBzl)-OH free acid is lipophilic and often exists as a viscous oil or low-melting solid, making it difficult to purify and weigh accurately. The DCHA salt crystallizes readily, allowing manufacturers to achieve >99% purity.
Strategic Workflow Diagram: The following diagram illustrates the orthogonality and the necessity of the desalting step.
Figure 1: The operational workflow converting the storage-stable salt into a reactive species for synthesis.
Experimental Protocols
Protocol A: DCHA Salt Removal (Desalting)
Critical: Do not attempt to couple the DCHA salt directly. The secondary amine (DCHA) can compete with the amino component or form salts with active esters, reducing yield.
Reagents:
-
10% Potassium Bisulfate (
) or 1M Citric Acid (aq) -
Brine (Saturated NaCl)
-
Anhydrous Magnesium Sulfate (
)
Step-by-Step Methodology:
-
Suspension: Suspend the Z-Glu(OBzl)-OH·DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). It may not dissolve completely until acid is added.[12]
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 10%
or 1M Citric Acid . -
Extraction: Shake vigorously for 2-3 minutes. The solid should dissolve as the DCHA moves into the aqueous phase (as DCHA·H+) and the Z-Glu(OBzl)-OH free acid moves into the organic phase.
-
Phase Separation: Drain the lower aqueous layer (discard).
-
Wash: Wash the organic layer 2x with fresh acidic solution, then 2x with water, and 1x with Brine.
-
Drying: Collect the organic layer and dry over anhydrous
for 15 minutes. -
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.
-
Result: The residue is the Free Acid (Z-Glu(OBzl)-OH) , likely a thick oil or waxy solid. Use immediately for coupling.
Protocol B: Standard Coupling (DCC/HOBt Method)
Once the free acid is isolated:
-
Dissolution: Dissolve the oily free acid in DCM or DMF.
-
Activation: Add 1.0 eq of HOBt and 1.1 eq of DCC (or DIC) at 0°C. Stir for 15-30 minutes to form the active ester.
-
Coupling: Add the amino component (H-AA-OR).
-
Reaction: Allow to warm to room temperature and stir until TLC indicates consumption of the amine.
Quality Control & Stability
-
TLC Analysis:
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).
-
Detection: UV (254 nm) for the Z-group; Ninhydrin will be negative (blocked amine).
-
Differentiation: The DCHA salt will often streak or stay at the baseline in acidic systems, whereas the free acid will migrate (
).
-
-
Storage:
-
Salt Form: Store at +2°C to +8°C. Stable for years if kept dry.
-
Free Acid: Unstable.[12] Store at -20°C under nitrogen if not used immediately.
-
References
-
PubChem. Z-Glu(OBzl)-OH Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Z-Glu(OBzl)-OH [synhet.com]
- 4. Z-Glu(OBzl)-OH | CAS#:5680-86-4 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rsc.org [rsc.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bachem.com [bachem.com]
Technical Guide: Solubility Profile and Handling of Z-Glu(OBzl)-OH.DCHA
Executive Summary
Z-Glu(OBzl)-OH.DCHA (N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester dicyclohexylamine salt) is a critical intermediate in solid-phase and solution-phase peptide synthesis. The compound represents a "dual-protected" glutamic acid derivative where the
The Dicyclohexylamine (DCHA) salt form is preferred for commercial distribution and storage due to its superior crystallinity, thermal stability, and shelf-life compared to the free acid, which is often an amorphous solid or oil. However, the DCHA moiety acts as a counter-ion that must typically be removed prior to activation and coupling to prevent steric hindrance and side reactions.
This guide provides a definitive solubility profile, desalting protocols, and handling strategies to ensure high-yield incorporation of this residue into peptide chains.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
Understanding the physicochemical difference between the salt and the free acid is prerequisite to successful manipulation.
| Property | This compound (Salt) | Z-Glu(OBzl)-OH (Free Acid) |
| Role | Storage Form (Stable) | Reactive Form (Active) |
| Molecular Weight | ~552.7 g/mol | ~371.4 g/mol |
| Appearance | White Crystalline Solid | White Solid or Viscous Oil |
| Melting Point | High (>130°C typical for DCHA salts) | ~76°C [1, 2] |
| Solubility | Polar Organic Solvents | Organic Solvents (Broad range) |
| CAS Number | 5680-86-4 (Parent Acid) | 5680-86-4 |
Solubility Profile
The solubility of this compound is governed by the ionic interaction between the carboxylate and the dicyclohexylammonium cation. This ionic character reduces solubility in non-polar solvents compared to the free acid.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility (Salt) | Solubility (Free Acid) | Operational Context |
| Chlorinated | Dichloromethane (DCM) | Soluble | Soluble | Primary solvent for coupling reactions. |
| Amides | DMF, NMP | High Solubility | High Solubility | Excellent for dissolving concentrated stocks. |
| Alcohols | Methanol, Ethanol | Soluble (Warm) | Soluble | Used for recrystallization (solvent). |
| Esters | Ethyl Acetate (EtOAc) | Moderate/Low | Soluble | Key solvent for desalting (partitioning). |
| Ethers | Diethyl Ether, MTBE | Insoluble | Sparingly Soluble | Used for recrystallization (anti-solvent). |
| Alkanes | Hexane, Heptane | Insoluble | Insoluble | Used to precipitate the product. |
| Aqueous | Water | Sparingly Soluble | Insoluble | DCHA salts are hydrophobic salts; poor water solubility. |
Solubility Decision Tree
The following logic governs solvent selection based on the intended experimental outcome.
Figure 1: Decision tree for solvent selection based on experimental goals.
Operational Protocols
Protocol A: Desalting (Free Acid Liberation)
Objective: Convert the stable this compound salt into the reactive Z-Glu(OBzl)-OH free acid for peptide coupling. Why: DCHA is a secondary amine that can compete with the amino component during coupling or cause racemization if not removed.
Reagents:
-
Ethyl Acetate (EtOAc)
-
10% Potassium Hydrogen Sulfate (KHSO
) or 10% Phosphoric Acid (H PO ) -
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (Na
SO )
Step-by-Step Methodology:
-
Suspension: Suspend the this compound salt in Ethyl Acetate (approx. 10 mL per gram of salt). The salt may not dissolve completely at this stage.
-
Acid Wash: Transfer the suspension to a separatory funnel. Add an equal volume of ice-cold 10% KHSO
(or H PO ). -
Extraction: Shake vigorously. The DCHA will protonate and move into the aqueous phase, while the lipophilic free acid will dissolve into the organic (EtOAc) phase. The solid should disappear.
-
Separation: Drain the lower aqueous layer (contains DCHA salt).
-
Wash Cycles: Wash the organic layer 2 more times with fresh 10% KHSO
to ensure complete removal of DCHA. -
Neutralization: Wash the organic layer once with water and once with brine.
-
Drying: Collect the organic layer and dry over anhydrous Na
SO for 20 minutes. -
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.
-
Result: Z-Glu(OBzl)-OH is obtained as a viscous oil or white solid.
-
Figure 2: Workflow for the liberation of the free acid from the DCHA salt.
Protocol B: Recrystallization
Objective: Purify the DCHA salt if it has degraded or contains impurities.
Solvent System: Ethanol / Diethyl Ether (or Ethyl Acetate / Hexane).
-
Dissolution: Dissolve the crude DCHA salt in a minimum amount of warm Ethanol (or Methanol). Avoid boiling to prevent ester hydrolysis.
-
Precipitation: Slowly add Diethyl Ether (or Hexane) to the warm solution until a slight turbidity (cloudiness) persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Collection: Filter the crystals and wash with cold Ether/Hexane. Dry in vacuo.
Application Context: Peptide Synthesis
When using Z-Glu(OBzl)-OH in synthesis, the choice of the benzyl ester (OBzl) for the side chain is strategic. It is stable to the mild acid conditions used to remove Boc groups (if using a hybrid strategy) but is cleaved by strong acids (HF, TFMSA) or hydrogenolysis (H
Coupling Recommendation: Always use the Free Acid form for carbodiimide (DCC/DIC) or onium salt (HBTU/HATU) couplings. The presence of DCHA can neutralize the acid catalyst or react with activated esters, lowering yields.
References
-
ChemicalBook. (2023). Z-Glu(OBzl)-OH Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2023). Z-Glu-OH and Derivatives Product Specification. Retrieved from
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Bachem Technical Guides. Retrieved from
-
Aapptec. (2023). Standard Coupling Procedures and Salt Conversion. Retrieved from
Sources
The Bergmann-Zervas Legacy: Advanced Guide to Z-Protected Amino Acids
Topic: Introduction to Z-protected amino acids in peptide chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The First "Modern" Protecting Group
In the landscape of peptide chemistry, the Benzyloxycarbonyl (Cbz or Z) group represents a pivotal innovation.[1] Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first protecting group to successfully suppress the nucleophilicity of the
While Fmoc and Boc strategies dominate modern Solid Phase Peptide Synthesis (SPPS), the Z group remains indispensable in solution-phase synthesis , convergent synthesis , and the side-chain protection of complex residues (e.g., Lysine, Ornithine). This guide dissects the mechanistic utility, stability profiles, and experimental protocols for Z-protected amino acids, offering a self-validating framework for their application in high-purity peptide generation.
Chemical Foundation & Stability Profile
Structural Properties
The Z group consists of a benzyl ester of a carbamic acid. Its utility stems from the unique electronic properties of the benzyloxy moiety:
-
Lipophilicity: Enhances the solubility of amino acids in organic solvents, facilitating coupling in non-aqueous media.
-
Electronic Stabilization: The carbamate linkage reduces the nucleophilicity of the nitrogen lone pair, preventing polymerization.
The Stability "Sweet Spot" (Orthogonality)
The Z group occupies a unique orthogonality niche.[2] It is stable to bases (unlike Fmoc) and stable to mild acids (unlike Boc), making it the ideal "third dimension" in complex protection schemes.
| Reagent/Condition | Z-Group Status | Mechanistic Insight |
| TFA (Trifluoroacetic Acid) | Stable | The benzyl carbocation is not readily formed by TFA alone; requires stronger acidity or nucleophilic assistance. |
| Piperidine / DBU | Stable | Lacks the electron-withdrawing fluorenyl system of Fmoc; resistant to |
| HBr / AcOH | Labile | Strong acidity protonates the carbonyl; Br⁻ acts as a nucleophile to cleave the benzyl-oxygen bond (Sɴ2/Sɴ1 hybrid). |
| H₂ / Pd (Hydrogenolysis) | Labile | The benzylic C-O bond is cleaved via catalytic reduction, releasing toluene and CO₂. |
| Na / Liquid NH₃ | Labile | Dissolving metal reduction cleaves the benzyl ether linkage. |
Mechanistic Workflows & Visualization
Protection Mechanism (Schotten-Baumann)
The installation of the Z group typically utilizes Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[3][4] The base neutralizes the HCl byproduct, driving the equilibrium forward.
Figure 1: The Schotten-Baumann reaction pathway for Z-group installation. High pH ensures the amine remains nucleophilic.
Orthogonality Decision Tree
Choosing the Z group requires understanding its relationship with Boc and Fmoc strategies.
Figure 2: Strategic selection map. Z-protection is critical for side-chains in Boc chemistry and solution-phase backbones.
Experimental Protocols
Protocol A: Synthesis of Z-Amino Acids (Schotten-Baumann)
This protocol utilizes aqueous basic conditions to install the Z-group on a free amino acid.
Reagents:
-
Amino Acid (10 mmol)
-
Benzyl Chloroformate (Cbz-Cl) (11-12 mmol)
-
Sodium Carbonate (Na₂CO₃) (25 mmol)
-
Solvent: Water / Dioxane (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the amino acid in 25 mL of 1N Na₂CO₃ (aq). Cool the solution to 0°C in an ice bath to suppress hydrolysis of the chloroformate.
-
Addition: Add 12 mmol of Cbz-Cl dropwise over 30 minutes with vigorous stirring. Critical: Maintain pH > 9. If pH drops, add additional Na₂CO₃.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.
-
Wash: Extract the aqueous reaction mixture with Diethyl Ether (2 x 20 mL) to remove unreacted Cbz-Cl. Discard the organic layer (contains impurities).
-
Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 2. The Z-amino acid will precipitate as an oil or solid.
-
Isolation: Extract the product into Ethyl Acetate (3 x 30 mL). Dry over MgSO₄ and concentrate in vacuo.
-
Validation: Verify purity via TLC (visualize with UV/ninhydrin) and ¹H-NMR (Diagnostic benzylic protons at ~5.1 ppm).
Protocol B: Catalytic Hydrogenolysis (Deprotection)
The "Green" method. Removes Z-group cleanly, generating only volatile byproducts (Toluene, CO₂).
Reagents:
-
Hydrogen source: H₂ gas (balloon) or Ammonium Formate (Transfer Hydrogenation)
-
Solvent: Methanol or Ethanol (with 1% Acetic Acid if amine protonation is desired)
Step-by-Step Methodology:
-
Safety Check: Pd/C is pyrophoric.[4] Keep wet with solvent. Purge reaction vessel with Nitrogen before introducing Hydrogen.
-
Setup: Dissolve the peptide in Methanol. Add 10 wt% of Pd/C catalyst (relative to peptide mass).[4]
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at Room Temperature.
-
Filtration: Once complete, filter the mixture through a Celite pad to remove the catalyst.[4] Do not let the catalyst dry out on the filter paper (fire hazard).
-
Workup: Concentrate the filtrate. The residue is the deprotected peptide (often as an acetate salt if AcOH was used).
Protocol C: Acidolysis with HBr/AcOH
Used when hydrogenolysis is impossible (e.g., peptides containing Sulfur, which poisons Pd catalysts).
Reagents:
-
33% HBr in Glacial Acetic Acid.
Step-by-Step Methodology:
-
Reaction: Dissolve the Z-peptide in the HBr/AcOH solution (approx. 5-10 mL per gram of peptide).
-
Incubation: Stir at Room Temperature for 1 hour.
-
Precipitation: Pour the reaction mixture into cold Diethyl Ether. The deprotected peptide hydrobromide salt will precipitate.
-
Wash: Centrifuge or filter, washing the solid repeatedly with cold ether to remove benzyl bromide and excess acid.
Advanced Applications: Tuning Stability
In Boc-based SPPS, the standard Z group on a Lysine side chain is partially labile to the repeated TFA treatments used to remove the N-terminal Boc group. To solve this, electron-withdrawing substituents are added to the benzyl ring to destabilize the carbocation intermediate, thereby increasing acid stability.
| Derivative | Structure | Stability Enhancement | Application |
| Z(2-Cl) | 2-Chlorobenzyloxycarbonyl | 100x more stable to TFA than Z | Standard Lysine protection in Boc SPPS. |
| Z(Br) | Bromobenzyloxycarbonyl | Highly acid stable | Used when extreme acid stability is required. |
Causality: The inductive effect of the Halogen at the ortho/para position destabilizes the formation of the benzyl carbocation during acidolysis, requiring harsher conditions (HF) for removal.
References
-
Bergmann, M., & Zervas, L. (1932).[8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Dunetz, J. R., et al. (2012).[9] Multikilogram Synthesis of a Hepatoselective Glucokinase Activator. Organic Process Research & Development, 16(10), 1635–1645.[9]
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
BenchChem. (2025).[4][7] Application Notes and Protocols for the Removal of the Cbz Protecting Group.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. greentech.fr [greentech.fr]
- 7. benchchem.com [benchchem.com]
- 8. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using Z-Glu(OBzl)-OH.DCHA in solution-phase peptide synthesis
Abstract
This technical guide outlines the standardized protocols for utilizing Z-Glu(OBzl)-OH.DCHA (N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester dicyclohexylamine salt) in solution-phase peptide synthesis. While the DCHA salt form confers superior shelf-stability and crystallinity compared to the free acid (often a viscous oil), it introduces a critical process requirement: the salt must be converted to the free acid prior to activation. Failure to remove DCHA results in competitive consumption of activated species, formation of side products, and significant base-catalyzed racemization. This note details the Salt Liberation Protocol , Mixed Anhydride Coupling , and Global Hydrogenolysis , supported by mechanistic insights and self-validating quality checks.
Material Science & Properties
Rationale for Salt Form: Z-Glu(OBzl)-OH is lipophilic and prone to forming non-crystalline oils in its free acid state, making handling and weighing difficult. The dicyclohexylamine (DCHA) salt creates a stable, crystalline lattice, preventing auto-degradation and simplifying stoichiometry.
| Property | Data | Notes |
| Compound Name | This compound | |
| CAS Number | 5680-86-4 | |
| Formula | ||
| MW (Salt) | 552.71 g/mol | Use this for weighing calculations. |
| MW (Free Acid) | 371.39 g/mol | Use this for theoretical yield after desalting. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water/ether. |
| Storage | +2°C to +8°C | Desiccate; hygroscopic. |
Workflow Visualization
The following diagram illustrates the critical path from the raw salt to the coupled peptide.
Figure 1: Operational workflow for processing DCHA salts. The critical intervention is the Acidic Wash step.
Critical Protocol 1: Salt Liberation (Desalting)
Objective: Remove the DCHA counter-ion to restore the carboxylic acid reactivity.
Why: DCHA is a secondary amine. If left in the mixture, it will react with the activated carboxylate (forming a DCHA-amide side product) and act as a base to abstract the
Reagents:
-
Ethyl Acetate (EtOAc)
-
10% Potassium Bisulfate (
) or 0.5N HCl -
Saturated NaCl (Brine)
-
Anhydrous
Procedure:
-
Suspension: Suspend 10 mmol (5.53 g) of this compound in 100 mL of Ethyl Acetate. The salt may not dissolve fully until the acid is added.[1]
-
Acidification: Transfer to a separatory funnel. Add 50 mL of 10%
. Shake vigorously for 2-3 minutes.-
Observation: The solid should dissolve as the DCHA moves into the aqueous phase as DCHA
H .
-
-
Phase Separation: Drain the aqueous layer.
-
QC Check: Test the aqueous layer pH.[1] It must be acidic (pH < 3). If not, repeat the wash.
-
-
Wash Cycles:
-
Wash organic layer 2x with 30 mL 10%
. -
Wash organic layer 1x with 30 mL water.
-
Wash organic layer 1x with 30 mL Brine.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and evaporate under reduced pressure. -
Result: A colorless to pale yellow viscous oil (Z-Glu(OBzl)-OH Free Acid).
Critical Protocol 2: Mixed Anhydride Coupling
Objective: Couple the liberated acid to an amine component (e.g., H-Phe-OMe) without racemization. Why Mixed Anhydride? It is faster and cleaner than EDC/HOBt for Z-protected amino acids in solution, provided temperature is strictly controlled.
Reagents:
-
Isobutyl Chloroformate (IBCF)
-
N-Methylmorpholine (NMM) - Preferred over TEA to reduce racemization risk.
-
Tetrahydrofuran (THF) or DMF (dry)
Procedure:
-
Dissolution: Dissolve the oily residue from Protocol 1 (approx. 10 mmol) in 50 mL dry THF.
-
Cooling (CRITICAL): Cool the solution to -15°C using a dry ice/acetone bath or cryostat.
-
Base Addition: Add NMM (1.0 eq, 10 mmol). Stir for 2 minutes.
-
Activation: Add IBCF (1.0 eq, 10 mmol) dropwise.
-
Observation: A white precipitate (NMM
HCl) will form immediately. Stir for 5-10 minutes at -15°C.
-
-
Coupling: Add the amino component (e.g., H-Phe-OMe
HCl) pre-neutralized with 1.0 eq NMM in THF. Add this solution dropwise to the reaction. -
Reaction: Stir at -15°C for 30 minutes, then allow to warm to room temperature over 2 hours.
-
Workup: Evaporate THF, redissolve in EtOAc, and wash with acid/base/brine sequence.
Critical Protocol 3: Global Deprotection
Objective: Remove both the Z (N-terminal) and OBzl (Side-chain) groups simultaneously. Mechanism: Catalytic Hydrogenolysis.[4][5]
Procedure:
-
Solvent: Dissolve the peptide in Methanol or Methanol/Acetic Acid (9:1).
-
Catalyst: Add 10% Pd/C (10% by weight of the peptide mass).
-
Safety: Add catalyst under a blanket of nitrogen to prevent ignition of methanol vapors.
-
-
Hydrogenation: Sparge with
gas or apply 30-50 psi in a Parr shaker. -
Monitoring: Monitor by TLC or HPLC. The reaction is usually complete in 2-6 hours.
-
Filtration: Filter through Celite to remove Pd/C.
-
Product: The filtrate contains the free Glutamic acid peptide (H-Glu-AA-OH).
Troubleshooting & Quality Control
Racemization Mechanism
The primary risk with Glutamic acid derivatives is base-catalyzed racemization via the 5(4H)-oxazolone intermediate.
Figure 2: Mechanism of racemization. The presence of residual DCHA accelerates the transition from Oxazolone to the Enol form.
Common Issues Table
| Issue | Symptom | Root Cause | Corrective Action |
| Incomplete Coupling | Starting material remains after 4h. | DCHA salt not fully removed; neutralized the activator. | Repeat acid wash (Protocol 1). Ensure pH < 3.[1] |
| Racemization | Split peaks in HPLC (D-isomer). | High temperature during activation or strong base used. | Keep activation at -15°C. Use NMM instead of TEA/DIPEA. |
| Gelation | Reaction mixture solidifies. | Peptide aggregation. | Add chaotropic salts (LiCl) or use DMF instead of THF. |
| Slow Deprotection | Z-group removal stalls. | Catalyst poisoning (Sulphur) or insufficient | Ensure no sulphur in solvent. Refresh |
References
-
Albertson, N. F. (1962).[6] Synthesis of Peptides with Mixed Anhydrides.[7] Organic Reactions, 12, 157-355.[6] [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. bachem.com [bachem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with Z-Glu(OBzl)-OH.DCHA
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide coupling reactions, specifically focusing on low yields when using N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester dicyclohexylammonium salt (Z-Glu(OBzl)-OH.DCHA). Here, we will dissect the common issues and provide robust, field-proven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My peptide coupling reaction with this compound resulted in a very low yield. What are the most likely initial causes?
Low yields in this specific coupling can often be traced back to a few key areas. First, ensure the complete conversion of the DCHA salt to the free acid, as the presence of dicyclohexylamine (DCHA) can interfere with the reaction. Second, verify the integrity and purity of your starting materials, including the amino acid, coupling reagents, and solvents. Finally, consider the possibility of steric hindrance or the formation of side products, which can be influenced by your choice of coupling reagents and reaction conditions.
Q2: How do I properly convert the this compound salt to its free acid form before the coupling reaction?
The presence of the DCHA salt is a common culprit for failed or low-yield coupling reactions.[1] It is crucial to convert it to the free acid to enable the carboxyl group to be activated for amide bond formation. A standard and effective procedure involves an acidic wash.
Q3: Can I use the this compound salt directly in the coupling reaction?
While some protocols suggest that the DCHA salt can be used directly, with the expectation that the amine will be protonated during the reaction, this is not recommended for achieving high yields. The presence of the bulky DCHA can sterically hinder the coupling reaction, and it may not be fully neutralized, leading to incomplete activation of the carboxylic acid. Taking the extra step to convert the salt to the free acid is a best practice that significantly improves the chances of a successful coupling.[2]
Q4: What are the optimal storage conditions for this compound to maintain its integrity?
To ensure the stability and reactivity of your this compound, it is recommended to store it at 0-8°C.[3] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[4] Proper storage prevents degradation and ensures the high purity required for successful peptide synthesis.
In-Depth Troubleshooting Guides
Guide 1: Pre-Reaction Troubleshooting: Starting Material and Reagent Considerations
A successful peptide coupling reaction begins with high-quality starting materials and a well-thought-out selection of reagents.
Is the this compound fully converted to the free acid?
As highlighted in the FAQs, incomplete conversion of the DCHA salt is a primary reason for low coupling yields.
Visualizing the Conversion Workflow
Caption: Workflow for converting the DCHA salt to the free acid.
Are your coupling reagents appropriate and active?
The choice of coupling reagent is critical for the success of your peptide synthesis.[5] For Z-Glu(OBzl)-OH, which can be prone to side reactions, a careful selection is necessary.
| Coupling Reagent Class | Examples | Advantages | Potential Issues with Z-Glu(OBzl)-OH |
| Carbodiimides | DCC, DIC, EDC | Readily available, cost-effective. | Can lead to N-acylurea formation (a dead-end product), requires an additive like HOBt to suppress racemization.[5][6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, less racemization. | BOP is toxic; can be more expensive. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Fast reaction rates, high yields, low racemization.[7] | HBTU/HATU can cause guanidinylation of the N-terminus if used in excess.[7] COMU is a safer, non-explosive alternative.[5] |
Recommendation: For difficult couplings or when experiencing low yields with carbodiimides, switching to an aminium/uronium salt like HBTU/HOBt or the safer alternative COMU is often beneficial.[5][8]
Guide 2: Optimizing the Coupling Reaction Conditions
Even with pristine starting materials, the reaction conditions play a pivotal role in determining the yield and purity of your desired peptide.
Have you optimized the stoichiometry of your reactants?
The molar ratios of the amino acid, coupling partner, coupling reagents, and base are critical. An excess of the activated amino acid is generally used to drive the reaction to completion.
| Reactant | Recommended Equivalents (relative to limiting reagent) |
| Z-Glu(OBzl)-OH (free acid) | 1.0 - 1.2 |
| Amino Component (e.g., amino acid ester) | 1.0 |
| Coupling Reagent (e.g., HBTU) | 1.0 - 1.2 |
| Additive (e.g., HOBt) | 1.0 - 1.2 |
| Base (e.g., DIPEA, NMM) | 2.0 - 2.4 |
Are you using the correct solvent and temperature?
-
Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents for solution-phase peptide synthesis.[9] Ensure your solvents are anhydrous, as water can hydrolyze the activated ester intermediate, leading to low yields.
-
Temperature: Carbodiimide-mediated couplings are often performed at low temperatures (0 °C) to minimize side reactions like N-acylurea formation and racemization.[5] The reaction is then typically allowed to warm to room temperature.[9]
Visualizing the Peptide Coupling Mechanism
Caption: Simplified mechanism of peptide bond formation.
Guide 3: Post-Reaction Work-up and Purification
The work-up and purification steps are crucial for isolating your target peptide and removing unreacted starting materials and byproducts.
Is your work-up procedure effectively removing byproducts?
A standard aqueous work-up is typically employed to remove water-soluble byproducts and excess reagents.
Visualizing the Work-up and Purification Workflow
Caption: General workflow for peptide work-up and purification.
Are you experiencing difficulties with purification?
Protected peptides can be challenging to purify due to their often-limited solubility in common chromatography solvents.[10] Normal-phase chromatography on silica gel can be an effective alternative to reversed-phase HPLC for protected peptides.[10]
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
-
Suspend the this compound salt (1.0 eq) in a suitable organic solvent such as ethyl acetate (5-10 volumes).[11]
-
Cool the suspension in an ice bath.
-
Add 10% aqueous phosphoric acid dropwise with stirring until the solid completely dissolves and two clear phases are observed.[11] The pH of the aqueous layer should be approximately 2-3.[11]
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl (2x), 5% NaHCO₃ solution (2x), and finally with brine (1x).[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free acid, which may be an oil or a solid.
Protocol 2: Peptide Coupling using HBTU/HOBt
-
In a round-bottom flask, dissolve the amino component (e.g., an amino acid ester hydrochloride, 1.0 eq) in anhydrous DCM or DMF.
-
Add a tertiary amine base (e.g., DIPEA or NMM, 1.0 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve Z-Glu(OBzl)-OH (free acid, 1.1 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add HBTU (1.1 eq) to the solution from step 3, followed by the addition of a tertiary amine base (2.2 eq). Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the activated carboxyl solution from step 4 to the neutralized amino component solution from step 2.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous work-up as described in Protocol 1, step 5.
Potential Side Reactions with Glutamic Acid Derivatives
Being aware of potential side reactions is crucial for troubleshooting and optimizing your synthesis.
-
Pyroglutamate Formation: The side-chain carboxyl group of glutamic acid can sometimes react with the N-terminus, especially during deprotection steps, to form a pyroglutamate residue.[12] The use of additives like HOBt can help suppress this side reaction.[12]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is more prevalent with certain amino acid sequences.
-
Racemization: Activation of the carboxyl group can lead to racemization, especially with prolonged activation times or in the presence of strong bases.[5] The use of coupling additives like HOBt or HOAt is essential to minimize this side reaction.[5][13]
By systematically addressing these potential issues, from the quality of your starting materials to the specifics of your reaction conditions and work-up procedures, you can significantly improve the yield and purity of your peptide coupling reactions with this compound.
References
-
Premium Quality Z-Ile-OH·DCHA - Manufacturer & Supplier. [Link]
-
Z-Glu(OBzl)-OH | CAS#:5680-86-4 | Chemsrc. [Link]
-
Z-Glu-OH: A Fundamental Component in Peptide Synthesis and Beyond. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
Optimizing Peptide Coupling: Key Techniques. [Link]
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. [Link]
- WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google P
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. [Link]
-
What do you do when your peptide synthesis fails? - Biotage. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Carbodiimides and Additives - Aapptec Peptides. [Link]
-
In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA : r/Chempros - Reddit. [Link]
-
GAP Peptide Synthesis via Design of new GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC - NIH. [Link]
-
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]
-
pH Optimization of Amidation via Carbodiimides | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Can you use normal phase chromatography to purify protected peptides? - Biotage. [Link]
-
Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). [Link]
-
In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? | ResearchGate. [Link]
-
Peptide Synthesis for Beginners - Peptide Primers. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate. [Link]
-
How to Optimize Peptide Synthesis?. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. reddit.com [reddit.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Side reactions associated with Z-Glu(OBzl)-OH in peptide synthesis
Technical Support Center: Peptide Synthesis Division Ticket #: 8829-GLU Subject: Troubleshooting Z-Glu(OBzl)-OH: Side Reactions, Deprotection, and Integrity Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering challenges with Z-Glu(OBzl)-OH (N-benzyloxycarbonyl-L-glutamic acid gamma-benzyl ester). While this reagent is a staple in classical solution-phase synthesis and Boc-SPPS, its dual benzyl-type protection (Z and OBzl) creates specific vulnerabilities. The primary risks are non-orthogonal deprotection (simultaneous loss of Z and OBzl), glutarimide formation (sequence-dependent cyclization), and benzyl cation alkylation (permanent modification of aromatic residues).
This guide provides the mechanistic causality, troubleshooting protocols, and decision matrices required to secure your peptide integrity.
Module 1: The "Double-Deprotection" Trap (Hydrogenolysis)
The Issue:
Users frequently attempt to selectively remove the N-terminal Z group using catalytic hydrogenation (
Technical Diagnosis: Z and OBzl are both benzyl-based protecting groups. While the Z group (carbamate) is generally more labile than the benzyl ester (OBzl), the selectivity is poor under standard catalytic hydrogenation conditions.
-
Result: You will likely observe a mixture of the desired H-Glu(OBzl)-OH, the fully deprotected H-Glu-OH, and unreacted starting material.
-
Causality: The palladium catalyst reduces the benzylic C-O bond in both groups.
Troubleshooting Protocol:
| Method | Reagent | Outcome for Z-Glu(OBzl) | Recommendation |
| Hydrogenolysis | Cleaves Both (Z & OBzl) | Avoid if side-chain protection must be kept.[1] | |
| Acidolysis (Mild) | TFA | Stable (Both intact) | Good for dissolving/handling. |
| Acidolysis (Strong) | HBr / AcOH | Cleaves Z (OBzl is mostly stable*) | Recommended for selective Z removal. |
| Acidolysis (Harsh) | HF or TFMSA | Cleaves Both | Used for final global deprotection. |
*Note: Control reaction time strictly. Prolonged exposure to HBr/AcOH can slowly cleave OBzl.
Corrective Action: If you require selective N-terminal deprotection, switch from hydrogenation to acidolysis using HBr in Acetic Acid (33%) .
-
Dissolve Z-Glu(OBzl)-peptide in AcOH.
-
Add 33% HBr/AcOH (approx. 5-10 equivalents).
-
React for 30–60 minutes at room temperature.
-
Precipitate with cold diethyl ether.
Module 2: Glutarimide Formation (Cyclization)
The Issue:
Mass spectrometry reveals a loss of 18 Da (
Technical Diagnosis: Similar to the well-known aspartimide formation, Glutamic acid derivatives can undergo intramolecular cyclization to form Glutarimide .
-
Mechanism: The amide nitrogen of the next amino acid attacks the
-carbonyl of the Glu side chain ester (OBzl), displacing the benzyl alcohol. -
Risk Factors:
-
Sequence: High risk if Glu is followed by Gly, Ser, or Thr (small/nucleophilic residues).
-
Conditions: Strong bases (e.g., hydrazine, excessive DIEA) promote proton abstraction from the amide, triggering the attack.
-
Pathway Visualization:
Caption: The base-catalyzed cyclization pathway converting Glu(OBzl) residues into Glutarimide byproducts.
Preventative Protocol:
-
Avoid Strong Bases: Do not use hydrazine or strong alkalis if OBzl is present.
-
Steric Shielding: If the sequence is Glu-Gly, consider using a backbone protecting group (e.g., Hmb) on the Glycine to prevent amide attack.
-
Alternative Protection: If glutarimide persists, switch to Glu(OtBu) (tert-butyl ester), which is sterically bulkier and less prone to nucleophilic attack than the benzyl ester [1].
Module 3: The "Sticky" Benzyl Cation (Final Cleavage)
The Issue: After final deprotection (usually HF or TFMSA), you observe permanent adducts (+90 Da or +106 Da) on Tryptophan, Tyrosine, or Methionine residues.
Technical Diagnosis:
Upon cleavage with HF, the OBzl group generates a Benzyl Cation (
-
Target Residues: Trp (indole ring), Tyr (ortho-position), Met (sulfur), Cys (sulfur).
Scavenger Decision Matrix:
| Sensitive Residue Present | Recommended Scavenger Cocktail | Mechanism |
| Trp / Tyr | p-Cresol (10%) or Anisole | Preferentially absorbs carbocations.[1] |
| Met / Cys | Dimethyl Sulfide (DMS) + p-Cresol | DMS prevents S-benzylation; p-Cresol protects aromatics. |
| None (Ala/Gly/Leu) | Anisole (5%) | General scavenging is sufficient. |
Workflow Visualization (HF Cleavage):
Caption: The critical role of scavengers in diverting benzyl cations away from the peptide backbone during HF cleavage.
Standard Operating Procedure (Low-High HF Method): To minimize benzyl cation damage, use the Low-High HF procedure [2]:
-
Low HF: Treat resin with HF:DMS:p-Cresol (25:65:10) for 2 hours at 0°C. This removes the benzyl groups via an
mechanism (less cation generation). -
Evaporate: Remove HF and DMS.
-
High HF: Treat with HF:p-Cresol (90:10) for 45 mins at 0°C to cleave the peptide from the resin and remove stubborn groups (like Arg-Tos).
Module 4: Activation & Racemization
The Issue: Loss of chiral purity (D-Glu formation) during the coupling of Z-Glu(OBzl)-OH.
Technical Diagnosis:
-
NCA Formation: Z-protected amino acids can form N-carboxyanhydrides (Leuchs' anhydrides) if activated with thionyl chloride (
) or phosphorus pentachloride ( ). These highly reactive species can polymerize or racemize. -
Base-Catalyzed Racemization: If activating with carbodiimides (DCC/DIC) and excessive base (DIEA/TEA), the
-proton is abstracted.
Best Practice Protocol:
-
Activation: Use DIC/HOBt or HBTU/HOBt (1:1:1 ratio).
-
Base: Maintain base equivalents equal to the activator. Do not use excess base during the activation step of the Z-amino acid.
-
Avoid: Do not use acid chlorides (
) with Z-Glu(OBzl)-OH unless strictly controlled at low temperatures.
References
-
Zhu, J., & Marchant, R. E. (2021). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation.[2] Journal of Peptide Science.[3]
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques: Low-High HF Procedure. Technical Note.
-
Merck Millipore. Boc/Bzl Solid Phase Peptide Synthesis: Scavenger Protocols. Technical Guide.
-
Rehman, M., et al. (2018).[3] Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology.[3]
Sources
How to improve the solubility of Z-Glu(OBzl)-OH.DCHA for reactions
Welcome to the technical support guide for Z-Glu(OBzl)-OH.DCHA. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this common peptide synthesis reagent. Here, we provide in-depth, field-tested solutions and explain the chemical principles behind them to ensure your experiments are both efficient and successful.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility often a challenge?
A1: this compound is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-L-glutamic acid 5-benzyl ester. In this form, the acidic α-carboxyl group of the protected glutamic acid derivative is neutralized by the basic amine, DCHA.
The Causality Behind the Challenge:
-
High Crystallinity: The salt formation leads to a stable, highly crystalline solid. While this is excellent for purification and long-term storage, the strong crystal lattice energy makes it difficult for solvent molecules to break the solid apart and solvate the individual ions.
-
Ionic Character: As a salt, it has significant ionic character. This makes it poorly soluble in many common, less polar organic solvents used for peptide coupling, such as dichloromethane (DCM) or tetrahydrofuran (THF). While it might show some solubility in highly polar aprotic solvents like DMSO, these are not always ideal for subsequent reaction steps.
The core issue is that for the α-carboxyl group to be activated and participate in a peptide bond formation, it must be in its free acid form, Z-Glu(OBzl)-OH.[1] Therefore, the DCHA salt must be removed.
Q2: I'm having trouble dissolving this compound directly in my reaction solvent. What is the fundamental first step?
A2: The primary and essential step is to convert the DCHA salt into the free acid . Direct dissolution of the salt in common coupling solvents is often futile and not the correct approach for using it in a reaction. The goal is to liberate the free carboxylic acid, which is significantly more soluble in the organic solvents typically used for peptide synthesis.[2][3]
This conversion is achieved through a straightforward liquid-liquid extraction procedure, often referred to as an "acid wash."
Q3: What is the standard, field-proven protocol for removing dicyclohexylamine (DCHA) to generate the free acid?
A3: This is the most critical procedure for successfully using this reagent. The protocol involves partitioning the compound between an organic solvent and a dilute aqueous acid. The acid protonates the DCHA, forming a water-soluble ammonium salt that is washed away, leaving the free Z-Glu(OBzl)-OH in the organic layer.
Experimental Protocol: Conversion of DCHA Salt to Free Acid
Objective: To quantitatively remove DCHA from this compound, yielding the reaction-ready free acid.
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous Potassium Bisulfate (KHSO₄) or 10% aqueous Phosphoric Acid (H₃PO₄)[2][3][4]
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolution/Suspension: Suspend or dissolve the this compound salt in a suitable organic solvent like ethyl acetate or DCM in a separatory funnel.[2][3] A typical ratio is 5-10 mL of solvent per gram of salt.
-
Acidic Wash: Add an equal volume of cold (0-5 °C) 10% aqueous KHSO₄ or H₃PO₄ solution to the separatory funnel.[2][3]
-
Expert Insight: Using cold aqueous solutions minimizes the risk of cleaving acid-labile protecting groups. Phosphoric acid is often preferred because it does not form a sparingly soluble salt with dicyclohexylamine, unlike hydrochloric acid.[3]
-
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The dicyclohexylammonium salt will move into the aqueous (bottom) layer.
-
Separation: Drain and discard the lower aqueous layer.
-
Repeat Washes: Repeat the acid wash (steps 2-4) two more times to ensure complete removal of DCHA.[2]
-
Neutral Wash: Wash the organic layer with an equal volume of brine to remove any remaining aqueous acid.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[2][3]
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting product, Z-Glu(OBzl)-OH, is typically a white solid or a viscous oil and is now ready for your coupling reaction.[2][3]
Q4: Which solvents are recommended for the free acid, Z-Glu(OBzl)-OH, after DCHA removal?
A4: Once you have the free acid, its solubility profile changes dramatically. It becomes much more compatible with standard organic synthesis solvents.
| Solvent | Polarity | Suitability for Z-Glu(OBzl)-OH (Free Acid) | Notes |
| Dimethylformamide (DMF) | High | Excellent | A common and effective solvent for peptide coupling reactions. |
| Dichloromethane (DCM) | Medium | Good | Widely used for coupling reactions, especially with reagents like DCC.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent | Very high dissolving power, but can be difficult to remove and may oxidize sensitive residues.[5][6] |
| Tetrahydrofuran (THF) | Medium | Moderate | Can be used, but solubility might be lower than in DMF or DCM. |
| Ethyl Acetate (EtOAc) | Medium | Moderate | Good for workup and purification, but less common as a primary reaction solvent for coupling. |
This table summarizes general solubility based on chemical principles and published data.[5] Always perform a small-scale test for your specific concentration.
Q5: My compound is still not dissolving well, or it precipitates out of solution. What are some advanced troubleshooting steps?
A5: If solubility issues persist after converting to the free acid, consider the following:
-
Ensure Complete DCHA Removal: Any residual DCHA salt will significantly reduce solubility. You can check for completeness by TLC.[3][7] The free acid should have a different Rf value than the salt.[7] If in doubt, perform one additional acid wash.
-
Use a Solvent Mixture: A combination of solvents can be effective. For example, adding a small amount of DMF or NMP to a DCM solution can greatly enhance solubility.
-
Gentle Warming: Gently warming the solution (e.g., to 30-40 °C) can help dissolve the compound. However, be cautious, as this can increase the risk of side reactions or racemization, especially after adding coupling reagents.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solid particles and promote dissolution without excessive heating.
Below is a logical workflow to guide you through troubleshooting these issues.
Q6: How does the choice of solvent impact the subsequent coupling reaction?
A6: The solvent plays a crucial role beyond just dissolution. It affects:
-
Reagent Solubility: It must also dissolve the amino acid ester or peptide you are coupling to, as well as the coupling reagents (e.g., HOBt, HBTU, DCC).
-
Reaction Rate: Polar aprotic solvents like DMF can accelerate the rate of peptide bond formation.[8]
-
Side Reactions: The choice of solvent can influence the extent of side reactions like racemization. For instance, using high-polarity solvents can sometimes increase this risk, which is managed by using additives like HOBt.
-
Work-up: Consider how the solvent will be removed post-reaction. Volatile solvents like DCM are easier to remove than high-boiling point solvents like DMF or DMSO.
Therefore, selecting a solvent requires balancing the need for solubility with the optimal conditions for the coupling reaction itself.[9]
References
- Benchchem. (n.d.). Solubility and Stability of Z-Glu-OBzl: An In-depth Technical Guide.
- Benchchem. (n.d.). In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis.
- LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid.
- Benchchem. (n.d.). Synthesis and Purification of Z-Glu-OBzl: An In-depth Technical Guide.
-
PubChem. (n.d.). 2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid. Retrieved from [Link]
- Peptide Synthesis in Aqueous Solution. V.¹ Properties and Reactivities of (p-Hydroxyphenyl)benzylmethylsulfonium Salts. (n.d.).
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Merck Millipore. (n.d.). Novabiochem®.
- CymitQuimica. (n.d.). CAS 35793-73-8: Boc-D-Glu(OBzl)-OH.
-
NIH. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Retrieved from [Link]
-
Peptide Coupling Reactions. (2015, February 15). Retrieved from [Link]
Sources
Technical Support Center: Z-Glu(OBzl)-OH Activation & Coupling
The following guide serves as a specialized Technical Support Center for researchers working with Z-Glu(OBzl)-OH (N-alpha-benzyloxycarbonyl-L-glutamic acid gamma-benzyl ester). It addresses the critical challenge of racemization during carboxyl activation and coupling.
Topic: Preventing Racemization and Side Reactions Support Level: Tier 3 (Senior Application Scientist)
Core Technical Overview
Z-Glu(OBzl)-OH is a glutamate derivative protected by a carbamate (Z/Cbz) at the
The Primary Hazard: Racemization occurs primarily through two mechanisms during the activation step:
-
Base-Catalyzed Enolization: Excess tertiary amine (e.g., DIPEA, NMM) abstracts the acidic
-proton of the activated ester. -
5(4H)-Oxazolone Formation: Despite the Z-group's resistance, strong activation (e.g., carbodiimides without additives) can force the formation of a pseudo-oxazolone intermediate, leading to rapid epimerization.
Troubleshooting Guide (Q&A)
Case 1: High Levels of D-Isomer Detected (>1%)
User Question: "I coupled Z-Glu(OBzl)-OH with H-Phe-OMe using HATU/DIPEA, but chiral HPLC shows 5% D-isomer. Why did this happen?"
Technical Diagnosis: This is a classic case of "Base-Driven Pre-activation Racemization."
-
Cause: When using uronium/guanidinium salts (HATU, HBTU), the base (DIPEA) is required to deprotonate the carboxylic acid. If the base is added to the Z-Glu(OBzl)-OH before the coupling reagent or if the activation time is too long before adding the amine nucleophile, the activated species sits in a basic environment. This promotes the abstraction of the
-proton. -
Solution:
-
Switch Reagents: Use DIC/Oxyma Pure . This method is essentially base-free during activation (Oxyma acts as the proton scavenger/additive) and is far superior for preserving chirality.
-
Protocol Adjustment (if keeping HATU): Mix the amino acid, amine nucleophile, and HATU first. Add DIPEA last. This ensures the activated ester is immediately intercepted by the amine.
-
Case 2: Low Yield & "Sticky" Byproducts
User Question: "My reaction mixture turned dark, and the yield is low. I used DCC/DMAP to speed it up."
Technical Diagnosis: You likely triggered N-Acylurea formation or Glutarimide cyclization .
-
Cause: DMAP is a strong nucleophilic catalyst. While it accelerates coupling, it drastically increases the rate of racemization and can cause the activated carboxyl to rearrange into a stable, unreactive N-acylurea (with DCC). Furthermore, activated Glutamic acid derivatives can cyclize to form glutarimide rings if the
-ester is labile or if activation is prolonged. -
Solution:
-
Eliminate DMAP: Never use DMAP for coupling chiral amino acids. It is too basic and nucleophilic.
-
Use Cu(II) Salts: If high speed is needed without racemization, consider adding CuCl
(low concentration) which suppresses racemization via chelation, though this is an advanced technique. Stick to HOAt or Oxyma as catalysts.
-
Case 3: Solubility Issues in DCM
User Question: "Z-Glu(OBzl)-OH is not fully dissolving in DCM at 0°C. Can I heat it?"
Technical Diagnosis: Heating the activation mixture is a critical error that guarantees racemization.
-
Cause: Solubility of protected Glu derivatives can be poor in cold DCM.
-
Solution:
-
Co-solvent: Use a mixture of DCM/DMF (4:1) . DMF improves solubility significantly.
-
Temperature: Keep the reaction at 0°C during the addition of the activation agent. You may allow it to warm to room temperature only after the amine component has been added.
-
Standard Operating Procedure (SOP)
Protocol: Low-Racemization Activation of Z-Glu(OBzl)-OH Objective: Couple Z-Glu(OBzl)-OH to a primary amine with <0.5% racemization.
Materials
-
Acid: Z-Glu(OBzl)-OH (1.0 equiv)[1]
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.1 equiv)
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv)
-
Solvent: DMF (Anhydrous) or DCM/DMF (9:1)
-
Base: Sym-Collidine (2,4,6-trimethylpyridine) (Only if neutralizing an amine salt; otherwise omit).
Step-by-Step Workflow
-
Preparation (T = 0 min):
-
Dissolve Z-Glu(OBzl)-OH (1.0 equiv) and Oxyma Pure (1.1 equiv) in the minimum amount of solvent.
-
Note: The solution may turn slightly yellow; this is normal for Oxyma.
-
Cool the vessel to 0°C in an ice/water bath.
-
-
Activation (T = 5 min):
-
Add DIC (1.1 equiv) dropwise.
-
Stir at 0°C for 2–5 minutes . Do not pre-activate for longer than 5 minutes. The active ester formed (Oxyma ester) is reactive but prone to enolization if left too long.
-
-
Coupling (T = 10 min):
-
Add the Amino Component (1.0–1.2 equiv).
-
Critical: If the amine is a salt (e.g., HCl salt), add Sym-Collidine (1.0 equiv relative to the salt) simultaneously. Avoid DIPEA if possible; Collidine is a weaker base and less likely to cause racemization.
-
-
Completion:
-
Remove the ice bath after 30 minutes and stir at room temperature.
-
Monitor via TLC or HPLC.
-
-
Data Validation:
-
Analyze the product using Chiral HPLC (e.g., Chiralpak AD-H column) to quantify the D-isomer.
-
Mechanistic Visualization
Diagram 1: The Racemization Pathway
This diagram illustrates the competition between the desired coupling and the racemization pathways (Oxazolone and Enolization).
Caption: The "Danger Zone" (Red) represents the oxazolone pathway. Z-protection minimizes entry into this zone, but excess base or heat can force the transition.
Diagram 2: Recommended Workflow
A decision tree for selecting the correct activation conditions based on reagents.
Caption: Operational workflow emphasizing the timing of base addition to minimize racemization risks.
Comparative Data: Coupling Reagents
The following table summarizes the racemization potential of common reagents when coupling Z-Glu(OBzl)-OH.
| Reagent System | Racemization Risk | Coupling Efficiency | Notes |
| DIC / Oxyma Pure | Very Low | High | Recommended. Gold standard for Z-amino acids. Safer than HOBt. |
| EDC / HOBt | Low | Moderate | Good for water-soluble byproducts. Keep cold (0°C). |
| HATU / DIPEA | Moderate | Very High | Risk of base-catalyzed enolization if DIPEA is in excess. |
| DCC / DMAP | Very High | High | Avoid. DMAP induces rapid racemization. |
| Mixed Anhydride | High | High | Temperature sensitive. Must be kept strictly at -15°C. |
References
-
Albericio, F., & Biondi, L. (2023). Epimerisation in Peptide Synthesis. MDPI Molecules. Available at: [Link][2]
Sources
Technical Support Hub: DCU Removal & Purification Strategies
Topic: Removal of N,N'-dicyclohexylurea (DCU) byproduct following DCC coupling. Ticket Type: Advanced Troubleshooting Guide. Status: Active.
Diagnostic Module: Confirming Contamination
Before attempting aggressive purification, confirm that the impurity is indeed DCU. DCU is often mistaken for unreacted starting material or other byproducts due to its physical persistence.
Validation via NMR Spectroscopy
Use the following chemical shifts to identify DCU in your crude mixture.
| Nucleus | Signal Type | Chemical Shift ( | Structural Assignment |
| Multiplet | 0.99 – 1.90 | Cyclohexyl methylene protons ( | |
| Multiplet | 3.30 – 3.50 | Methine proton ( | |
| Broad Singlet | ~5.30 – 5.60 | Urea amide protons ( | |
| Singlet | ~155.0 – 158.0 | Carbonyl carbon ( |
Tech Note: The methine proton signal at ~3.4 ppm is the most distinct diagnostic peak. If this integrates significantly relative to your product, you have a DCU issue.[1][2]
Primary Protocol: The "Solvent Switch" (Physical Removal)
Issue: Simple filtration of the reaction mixture rarely removes 100% of the DCU because it is sparingly soluble in common reaction solvents (DCM, THF), allowing a small amount to carry through into your crude oil.
The Fix: You must exploit the solubility differential between your product and DCU using a "Cold Trap" method.[3]
Solubility Profile of DCU
-
High Solubility (Avoid for precipitation): Methanol, Ethanol, DMSO, warm Chloroform.
-
Partial/Low Solubility (The Danger Zone): Dichloromethane (DCM), THF, Ethyl Acetate (at RT).
-
Insoluble (The Target): Water, Hexanes, Diethyl Ether, Cold Ethyl Acetate.[3]
Step-by-Step Workflow: The Cold Ether Crash
-
Evaporation: Concentrate your reaction mixture to dryness (remove all DCM/THF).
-
Redissolution: Add a minimal amount of cold Ethyl Acetate or Diethyl Ether to the residue.
-
Why? Most organic products remain soluble in ether/EtOAc, but DCU is virtually insoluble, especially when cold.
-
-
Precipitation: Place the flask in a freezer (-20°C) or ice bath for 30 minutes.
-
Filtration: Filter the cold suspension through a Celite® pad or a sintered glass frit.
-
Critical: Rinse the filter cake with cold solvent. Warm solvent will redissolve the DCU.
-
-
Checkpoint: Analyze the filtrate by TLC. If DCU persists (spot at
in EtOAc/Hex), repeat the process or proceed to chromatography.
Figure 1: Logical workflow for physical removal of DCU via solvent switching.
Secondary Protocol: Chromatography Strategies
Issue: DCU is polar but tends to "streak" on silica gel, contaminating fractions that elute later than expected.
The Fix: Modify your stationary or mobile phase to force separation.
Method A: The Chloroform Trick
DCU is surprisingly soluble in chloroform.
-
Protocol: If your product allows, run your column using a gradient of Chloroform/Methanol instead of Hexane/Ethyl Acetate. The DCU will often elute sharply rather than streaking.
Method B: Florisil® Filtration
Florisil (magnesium silicate) binds urea derivatives differently than silica.
-
Protocol:
-
Pack a short plug of Florisil on top of your silica column (or use a pure Florisil plug).
-
Elute with a non-polar solvent (e.g., Hexanes/DCM).
-
Result: DCU often adheres strongly to the Florisil while lipophilic esters/amides elute.
-
Root Cause Analysis: Prevention (Alternative Reagents)
If DCU removal is consistently bottlenecking your workflow, the "chemical fix" is to change the coupling agent for future batches.
| Reagent | Byproduct | Solubility | Removal Method |
| DCC | DCU (Dicyclohexylurea) | Low in most organics | Filtration (Difficult) |
| EDC (EDCI) | EDU (Ethyl-dimethylaminopropyl urea) | Water Soluble | Acidic/Water Wash |
| DIC | DIU (Diisopropylurea) | Soluble in DCM | Remains in solution; Product precipitated |
Recommendation: Switch to EDC·HCl for small-scale medicinal chemistry. The urea byproduct washes away with 1M HCl or Brine.
Frequently Asked Questions (FAQs)
Q: I added water to precipitate the DCU, but my product is an oil. Now I have a gummy mess. What do I do?
A: DCU does not crystallize well from gummy oils. Redissolve the entire mixture in DCM, dry over MgSO
Q: Can I use acid to wash away DCU? A: Generally, no . Unlike the starting material (DCC) or amines, DCU is a neutral urea and is not significantly protonated by dilute acid washes (1M HCl). It will remain in the organic layer. Acid washes are effective for removing EDC byproducts, not DCU.
Q: I see a spot on TLC at the baseline. Is that DCU?
A: Likely yes. DCU has low mobility in non-polar solvents (e.g., 10% EtOAc/Hex). However, in higher polarity (50% EtOAc), it moves to
References
-
BenchChem. (2025).[3][4] Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU). Retrieved from
-
Frontier, A. (2026).[5][6] Workup for DCC Coupling. University of Rochester, Not Voodoo.[5] Retrieved from
-
ResearchGate. (2017). Dicyclohexylurea (DCU) solubility in water and organic solvents.[3][5][6][7] Retrieved from
-
ChemicalBook. (2024). N,N'-Dicyclohexylurea 1H NMR Spectrum and Properties. Retrieved from
-
Royal Society of Chemistry. (2012). Syntheses of N-substituted carbamates: Supplementary Information (NMR Data). Green Chemistry.[8] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Steric Hindrance Resolution in Peptide Synthesis
Mission: To eliminate "deletion sequences" and low-yield couplings caused by steric bulk. This guide replaces trial-and-error with mechanistically grounded protocols for difficult amino acid couplings (N-methylated,
Module 1: Diagnostic Workflow
Start Here. Do not blindly increase equivalents or reaction time. Use this logic tree to select the correct reagent based on the specific type of steric hindrance and side-reaction risk.
Figure 1: Decision matrix for selecting coupling reagents based on amino acid architecture. Note the distinct pathway for Aib residues utilizing Acid Fluoride chemistry.
Module 2: The "Heavy Hitters" FAQ
Technical Deep Dive into Reagent Selection
Q1: Why should I switch from HATU to COMU? I've used HATU for years.
A: While HATU is the traditional "gold standard," COMU offers three distinct mechanistic advantages for hindered couplings:
-
Safety & Stability: HATU is based on the benzotriazole moiety (HOAt), which has explosive properties.[1] COMU utilizes Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), which is non-explosive and safer to handle.[2]
-
Solubility: Steric couplings often fail due to aggregation. COMU is significantly more soluble in DMF and NMP than HATU, ensuring the reagent remains active in the solution phase where the coupling occurs.
-
Epimerization Control: Data indicates COMU exhibits lower racemization rates than HATU, particularly when used with only 1 equivalent of base (DIEA), whereas HATU often requires 2 equivalents to function optimally [1].[3]
Q2: My N-methyl coupling (e.g., N-Me-Val to N-Me-Ala) is stalling. Why?
A: This is likely due to guanidinylation . Uronium reagents like HBTU and HATU can react with the N-terminal amine to form a guanidino side-product, permanently capping the peptide chain. This reaction competes with the desired acylation, especially when the acylation is slow (as with N-methyl amines).
-
The Fix: Switch to PyAOP . As a phosphonium salt, PyAOP cannot form guanidines. It retains the HOAt moiety for the "neighboring group effect" (anchimeric assistance via the pyridine nitrogen) which accelerates the reaction, but eliminates the capping side-reaction [2].
Q3: I am trying to couple Aib-Aib (Aminoisobutyric acid) and getting <10% yield.
A: Standard active esters (OBt/OAt/Oxyma) are physically too bulky to facilitate the attack of the sterically crowded amine of Aib onto the carbonyl of another Aib.
-
The Fix: You must use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2] TFFH converts the carboxylic acid into an Acid Fluoride in situ.[4][5] The fluoride atom is small and highly electron-withdrawing, creating a compact, hyper-reactive electrophile that can penetrate the steric wall of the Aib amine [3].
Module 3: Experimental Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Best for:
Reagents:
-
Amino Acid (AA): 3.0 equiv
-
COMU: 3.0 equiv
-
DIEA (Diisopropylethylamine): 6.0 equiv
-
Solvent: DMF or NMP (Use NMP if aggregation is suspected).
Step-by-Step:
-
Dissolve: Dissolve the protected AA and COMU in the minimum amount of solvent.
-
Activate: Add DIEA. Crucial: Allow to activate for only 30-60 seconds .
-
Why? Prolonged activation of uroniums allows the active ester to hydrolyze or rearrange.
-
-
Couple: Add the activated mixture immediately to the resin-bound amine.
-
Time: Shake at room temperature for 30–60 minutes.
-
Monitor: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
Protocol B: The "Nuclear Option" (TFFH - Acid Fluorides)
Best for: Aib-Aib, Aib-Pro, and extreme steric hindrance.
Reagents:
-
Amino Acid (AA): 4.0 equiv
-
TFFH: 4.0 equiv
-
DIEA: 8.0 equiv (Ensure basic environment to neutralize HF byproduct).
-
Solvent: DCM or DMF (DCM often favors acid fluoride formation).
Step-by-Step:
-
Pre-Activation (Critical): Dissolve AA and TFFH in solvent. Add DIEA.
-
Wait: Stir for 15–20 minutes in a separate vial.
-
Why? Unlike COMU, TFFH requires time to convert the carboxylic acid (-COOH) into the Acid Fluoride (-COF). For extremely hindered AA like Fmoc-Aib-OH, this may take up to 30 minutes.
-
-
Couple: Transfer the solution to the resin.
-
Time: React for 2 hours to overnight. Double coupling is often required for Aib-Aib.[6]
-
Wash: Wash resin thoroughly with DCM then DMF.
Module 4: Comparative Data Table
| Feature | HATU | COMU | PyAOP | TFFH |
| Structure Class | Uronium (Guanidinium) | Uronium | Phosphonium | Formamidinium |
| Leaving Group | OAt (7-azabenzotriazole) | Oxyma Pure | OAt | Fluoride (in situ) |
| Steric Efficiency | High | Very High | Very High | Extreme |
| Risk of Capping | High (Guanidinylation) | Low | None | None |
| Safety Profile | Explosive (HOAt) | Safe | Explosive (HOAt byproduct) | Corrosive (HF byproduct) |
| Best Use Case | General Difficult | General Difficult / Soluble | N-Methyl / Cyclization | Aib-Aib / Aib-Pro |
Module 5: Troubleshooting "Racemization"
Scenario: You are coupling Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH to a hindered amine and observing epimerization (D-isomer formation).
Root Cause: Strong bases like DIEA (pKa ~10-11) can abstract the
The Solution:
-
Change the Base: Switch to 2,4,6-Trimethylpyridine (Collidine) or TMP (Sym-collidine).
-
Use DIC/Oxyma: Switch from base-driven activation (COMU/HATU) to carbodiimide activation (DIC) with Oxyma Pure. This creates a neutral pH environment during activation [4].
References
-
El-Faham, A., & Albericio, F. (2011).[9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[9] [Link]
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 32(17), 1967-1970. [Link]
-
Carpino, L. A., & El-Faham, A. (1995).[6] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2][6] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[9] Chemistry – A European Journal, 15(37), 9394–9403. [Link][9]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americapeptides.com [americapeptides.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Managing premature cleavage of protecting groups
Technical Support Center: Managing Premature Cleavage of Protecting Groups Current Status: Operational | Ticket Priority: Critical
Introduction: The Orthogonality Paradox
Welcome to the Advanced Synthesis Support Module. You are likely here because your "orthogonal" protecting group strategy has failed, resulting in complex mixtures, deletion sequences, or lower-than-expected yields.
In high-fidelity organic and peptide synthesis, orthogonality —the ability to remove one protecting group without affecting others—is the bedrock of success. However, "premature cleavage" occurs when reaction conditions inadvertently overlap with the lability window of a protecting group. This guide moves beyond basic textbook definitions to address the kinetic and thermodynamic realities of protecting group stability in complex matrices.
Module 1: The Fmoc/tBu System (Solid Phase Peptide Synthesis)
Core Issue: Premature Fmoc removal leads to "double insertion" (insertion of two amino acids in one cycle) or polymerization.
The Mechanism of Failure
Fmoc is designed to be base-labile. However, it is not "base-intelligent." It cannot distinguish between the 20% piperidine you intend to use for deprotection and the secondary amines present as impurities or byproducts in your coupling mixture.
Critical Insight: The presence of free amine contaminants (e.g., dimethylamine in DMF) or the use of hindered bases (like DBU) that are too nucleophilic can trigger slow, unwanted Fmoc removal during the long coupling steps.
Visualizing the Failure Mode:
Figure 1: Mechanism of base-catalyzed Fmoc elimination. Note the "Slow Leak" pathway caused by contaminant amines.
Troubleshooting Protocol: The "Zero-Base" Coupling Check
If you suspect premature Fmoc loss (evidenced by [M+Residue] mass peaks in LC-MS), validate your solvent system immediately.
-
Solvent Purity Test: Add 10 µL of 1 mM Fmoc-Gly-OH (dissolved in your synthesis DMF) to a UV-transparent cuvette.
-
Monitor: Measure Absorbance at 301 nm (characteristic of the dibenzofulvene-piperidine adduct).
-
Benchmark:
-
Stable: Absorbance remains baseline for 60 mins.
-
Contaminated: Linear increase in Absorbance > 0.05 AU indicates free amines in your solvent. Action: Replace DMF source immediately.
-
Module 2: Trityl (Trt) and Hyper-Acid Sensitivity
Core Issue: The Trityl group on Cysteine or Histidine is lost during coupling steps or DCM washes, leading to side-chain alkylation or branching.
The Acid Trap
Trityl is an acid-labile group. While we typically use 95% TFA to remove it, it has a non-negligible dissociation rate at much higher pH (pH 4-5).
-
The Culprit: Coupling reagents like HOBt (Hydroxybenzotriazole) and Oxyma Pure are acidic. In unbuffered DCM/DMF solutions, they can lower the pH sufficiently to protonate the Trityl ether, generating a Trityl cation.
Mitigation Strategy: Buffered Coupling
Do not rely on the "neutrality" of your solvent. You must actively buffer the coupling reaction without removing the Fmoc group.
Protocol: The "0.1 Equivalent" Rule When coupling Cys(Trt) or His(Trt) residues:
-
Standard: DIC/Oxyma coupling.
-
Modification: Add 0.1 equivalents of DIEA (Diisopropylethylamine) relative to the amino acid.
-
Why? This neutralizes the acidity of Oxyma/HOBt (pKa ~4.6) but is insufficient to deprotonate the Fmoc group (requires pKa > 10 effective basicity).
-
-
Visual Check: If your reaction solution turns bright yellow/orange, you have generated Trityl cations. Stop immediately.
Module 3: Silyl Ether Hierarchy (Carbohydrate & Natural Products)
Core Issue: Selecting the wrong silyl group for the wrong position, leading to "global" deprotection when "selective" deprotection was intended.
The Stability Ladder
Silyl ethers are not created equal. Their stability is governed by the steric bulk around the Silicon atom.[1][2]
Table 1: Relative Stability of Silyl Ethers (Normalized to TMS = 1)
| Group | Structure | Acid Stability (Hydrolysis) | Base Stability | Fluoride Lability |
| TMS | Trimethylsilyl | 1 (Very Labile) | 1 (Very Labile) | High |
| TES | Triethylsilyl | 64 | 10-100 | High |
| TBS | tert-Butyldimethylsilyl | 20,000 | 20,000 | Moderate |
| TIPS | Triisopropylsilyl | 700,000 | 100,000 | Low |
| TBDPS | tert-Butyldiphenylsilyl | 5,000,000 | < 20,000 | Moderate |
Data synthesized from Greene's Protective Groups and comparative kinetic studies [1, 2].
Troubleshooting: Selective Cleavage Workflow
Scenario: You have a molecule with a primary TBS ether and a secondary TIPS ether. You want to remove the TBS group only.
Incorrect Approach: Using TBAF (Tetra-n-butylammonium fluoride).[3]
-
Result: TBAF is a "sledgehammer." It will likely cleave both, or cleave the TIPS partially, creating a mixture.
Correct Approach: Acid-Controlled Solvolysis.
-
Reagent: PPTS (Pyridinium p-toluenesulfonate) in Methanol.
-
Condition: Room temperature, 2-4 hours.
-
Mechanism: The steric bulk of TIPS prevents the protonation of the oxygen atom in mild acid, whereas the TBS group is accessible.
-
Validation: TLC monitoring. The TBS-cleaved product will be more polar (lower Rf). If the Rf drops significantly further, you have cleaved the TIPS (stop reaction).
Module 4: Scavenging & Reattachment (The "Zombie" Protecting Group)
Core Issue: The protecting group is cleaved correctly but re-reacts with the substrate (e.g., t-Butyl cation alkylating a Tryptophan ring).
The Scavenger Logic
Cleavage generates reactive carbocations.[4] If you do not provide a "sacrificial nucleophile" (scavenger), your peptide becomes the nucleophile.
Diagram: The Scavenger Defense System
Figure 2: Competition kinetics between peptide alkylation and scavenger capture.
The Golden Ratio
For peptides containing Cys, Trp, or Met , the standard "95% TFA / 5% Water" cocktail is negligent .
Recommended Cocktail (Reagent K equivalent):
-
TFA: 82.5% (Cleavage Agent)
-
Phenol: 5% (Scavenges tBu cations)
-
Water: 5% (Hydrolyzes esters)
-
Thioanisole: 5% (Protects Met/Cys)
-
EDT (Ethanedithiol): 2.5% (Crucial for Trp/Cys protection)
Note: If smell is prohibitive, DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous substitute for EDT [3].
Frequently Asked Questions (FAQs)
Q1: My Fmoc group is falling off during the coupling of the previous amino acid. Why? A: This is likely "Diketopiperazine (DKP) formation."[5] If the sequence involves Proline or Glycine at the C-terminus (e.g., Fmoc-Xaa-Pro-Resin), the free amine of the Proline can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.
-
Fix: Use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker prevents this intramolecular attack [4].[5]
Q2: I see a +56 Da mass shift on my peptide after cleavage. What is it? A: This is a t-Butyl adduct . A tBu cation (from Boc or tBu side chain protection) has alkylated a Tryptophan or Cysteine.
-
Fix: Your scavenger load was too low. Re-dissolve the crude peptide in TFA/Scavengers and stir for another 30 mins to see if it reverses (often irreversible on Trp, reversible on Cys). Next time, increase TIS/EDT concentration.
Q3: Can I use TBDPS protection if I plan to use HBr later? A: No. While TBDPS is acid-stable, HBr is a strong acid and a source of bromide nucleophiles. It will cleave TBDPS.
-
Fix: Switch to a Benzyl (Bn) ether, which is stable to many acidic conditions but cleaved by hydrogenation or Lewis acids [5].
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Problem Solving Guide.
-
BenchChem. (2025).[2] Comparative Guide to Stability of TBS and TIPS Protecting Groups.
Sources
- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Z-Glu(OBzl)-OH vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
[1]
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice between Z-Glu(OBzl)-OH and Fmoc-Glu(OtBu)-OH represents a decision between a specialized, legacy strategy and the modern industrial standard.[1]
-
Fmoc-Glu(OtBu)-OH is the gold standard for 95% of SPPS applications. Its orthogonal protection scheme (Base-labile N-term / Acid-labile Side-chain) allows for mild processing conditions (TFA cleavage) and minimizes side reactions.
-
Z-Glu(OBzl)-OH is a niche specialist .[1] It is rarely used for chain elongation in SPPS due to the harsh conditions required for Z-group removal (HBr/AcOH or HF).[1] Its primary utility lies in fragment condensation strategies , solution-phase hybrid synthesis , or as a terminal capping residue where the N-terminal protection must survive mild acid treatment.
This guide analyzes the mechanistic differences, performance metrics, and specific protocols for both derivatives.[1]
Part 1: Chemical Architectures & Orthogonality[1]
The fundamental difference lies in orthogonality —the ability to deprotect one group without affecting others or the resin linkage.[2]
Fmoc-Glu(OtBu)-OH: The Orthogonal Powerhouse
-
N-Terminal (Fmoc): Removed by mild base (20% Piperidine in DMF).[1]
-
Side-Chain (OtBu): Removed by mild acid (95% TFA).
-
Result: True orthogonality. You can build the chain without touching the side chains, then cleave everything in one step.
Z-Glu(OBzl)-OH: The Robust Legacy
-
N-Terminal (Z / Cbz): Stable to mild base and mild acid.[1] Removed by Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH, HF) .[1]
-
Side-Chain (OBzl): Stable to TFA. Removed by HF or TFMSA .[2][4]
-
Result: In SPPS, the Z-group is problematic for elongation because removing it often cleaves the peptide from the resin (unless using PAM resins). It is primarily used when the peptide needs to be cleaved from the resin with the side chains still protected (using non-acidolytic cleavage), or for specific stability against base-catalyzed aspartimide/glutarimide formation.
Visualization: Protection Strategy Logic
The following diagram illustrates the divergent workflows dictated by these two molecules.
Figure 1: Decision logic for Glu derivative selection based on deprotection compatibility.
Part 2: Performance & Side Reactions[5]
Glutarimide Formation (The Critical Defect)
Glutamic acid derivatives are prone to intramolecular cyclization, forming glutarimide .[1] This side reaction terminates the chain or creates a byproduct that is difficult to separate.[1]
-
Mechanism: The backbone amide nitrogen attacks the side-chain ester carbonyl.[1]
-
Comparison:
-
Glu(OBzl): The benzyl ester is an excellent leaving group.[1] Z-Glu(OBzl) and Boc-Glu(OBzl) are highly prone to glutarimide formation, especially if the subsequent amino acid is Glycine or Proline.[1]
-
Glu(OtBu): The tert-butyl group provides significant steric hindrance .[1] The bulky t-butyl group shields the carbonyl carbon from nucleophilic attack. Consequently, Fmoc-Glu(OtBu)-OH exhibits significantly lower rates of glutarimide formation. [1]
-
Solubility and Coupling Efficiency[5][6]
-
Fmoc-Glu(OtBu)-OH: Excellent solubility in DMF/NMP.[1][] However, in long sequences, Fmoc-protected peptides can aggregate (β-sheet formation). This is often mitigated by using pseudoprolines or PEG-based resins.[1]
-
Z-Glu(OBzl)-OH: High solubility, but the hydrophobicity of the Z and Benzyl groups can lead to different aggregation patterns.[1] It is often used to change the solubility profile of a "difficult sequence" in solution phase, but offers no advantage in SPPS aggregation prevention over Fmoc.
Data Summary Table
| Feature | Fmoc-Glu(OtBu)-OH | Z-Glu(OBzl)-OH |
| Primary Application | Standard SPPS (Elongation) | Fragment Condensation / Termination |
| N-Term Deprotection | 20% Piperidine (Base) | HBr/AcOH, HF, or H₂/Pd |
| Side-Chain Removal | 95% TFA (Mild) | HF or TFMSA (Harsh) |
| Glutarimide Risk | Low (Steric protection) | High (Electronic activation) |
| Resin Compatibility | Wang, Rink Amide, CTC, Trityl | PAM, MBHA (Limited) |
| Hazards | Corrosive (TFA), Irritant (Piperidine) | Toxic/Fatal (HF), Flammable (H₂) |
Part 3: Experimental Protocols
Protocol A: Standard Fmoc-Glu(OtBu)-OH Coupling Cycle
Use this for routine synthesis of peptides.[1]
Reagents:
-
Resin: Rink Amide or Wang Resin (0.5 mmol/g).[1]
-
Activator: HBTU/DIEA or DIC/Oxyma.[1]
-
Deprotection: 20% Piperidine in DMF.[1]
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
-
Activation: Dissolve Fmoc-Glu(OtBu)-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq). Activate for 30 seconds.
-
Coupling: Add solution to resin.[1] Shake for 45-60 min at room temperature.
-
Monitoring: Perform Kaiser test. If blue (positive), re-couple. If colorless (negative), proceed.
-
Final Cleavage: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. Precipitate in cold ether.
Protocol B: Z-Glu(OBzl)-OH Termination Strategy
Use this only if you need the N-terminal Z-group intact for downstream purification or if utilizing a specific "High-HF" stability protocol.[1]
Reagents:
-
Resin: Must be acid-stable (e.g., PAM resin) if doing Boc-chemistry, or standard if used as terminal cap.[1]
-
Cleavage: Hydrogen Fluoride (HF) apparatus (Caution: Specialized training required).[1]
Step-by-Step:
-
Coupling: Couple Z-Glu(OBzl)-OH to the N-terminus of the resin-bound peptide using DIC/HOBt (Standard carbodiimide coupling prevents premature Z-removal).[1]
-
Wash: DCM (5x), MeOH (2x). Dry resin under vacuum overnight.[1]
-
HF Cleavage (The "High" Procedure):
-
Place resin in Teflon reaction vessel.[1]
-
Add scavenger (p-cresol or anisole).[1]
-
Condense anhydrous HF into the vessel at -78°C.
-
Warm to 0°C and stir for 60 min. (This removes the OBzl ester and cleaves the peptide from the resin, but may partially degrade the Z-group depending on scavenger cocktail; usually, Z is removed here too unless specific "Low-HF" conditions are tuned, but typically Z is removed by HBr/AcOH before HF if chain elongation were continuing).
-
Note: If the goal is to keep Z intact, this reagent is poor for SPPS. Z is usually removed by Hydrogenolysis in solution after cleavage.[1]
-
Part 4: Mechanism of Glutarimide Formation[1]
Understanding this side reaction is vital for explaining why Fmoc-Glu(OtBu) is superior for high-purity synthesis.
Figure 2: Mechanistic pathway of Glutarimide formation showing the protective steric effect of the t-Butyl group.[1]
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link
-
Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][6][7] The Journal of Organic Chemistry, 37(22), 3404–3409.[1] Link[1]
-
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][6] International Journal of Peptide and Protein Research, 35(3), 161–214.[1] Link
-
Davidsen, N. A., et al. (2021).[1] Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation.[1][8] Frontiers in Chemistry. Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 8. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to DCHA Salts for Amino Acid Derivatives: Enhancing Stability, Purity, and Handling in Synthesis
In the landscape of peptide synthesis and drug development, the integrity of your starting materials is paramount. N-protected amino acid derivatives, the fundamental building blocks of peptides, are often susceptible to degradation or can be challenging to handle and purify as free acids. The formation of dicyclohexylammonium (DCHA) salts presents a robust solution to these challenges, offering significant advantages in stability, handling, and purification. This guide provides an in-depth comparison of DCHA salts with their free acid counterparts, supported by experimental protocols and data to inform your synthetic strategies.
The Rationale for Salt Formation: Why Dicyclohexylamine?
Many N-protected amino acid derivatives, particularly those with sensitive side chains or those that are oils or amorphous solids as free acids, pose significant challenges for purification and long-term storage. Dicyclohexylamine (DCHA) is a bulky, basic secondary amine that readily forms stable, crystalline salts with the acidic carboxyl group of the amino acid derivative. This salt formation is a simple yet effective strategy to transform problematic compounds into well-behaved solids.
The primary reasons for converting amino acid derivatives into DCHA salts are to improve shelf-stability and facilitate handling, especially when the free acid form is not crystalline.[1] For derivatives with highly acid-labile protecting groups, DCHA salt formation can prevent premature cleavage during storage.[1]
Comparative Advantages of DCHA Salts
The decision to use an amino acid derivative as its DCHA salt is grounded in several key performance benefits over the free acid form.
Free amino acid derivatives, especially those that are oils or amorphous solids, can be prone to degradation over time. The formation of a crystalline DCHA salt locks the molecule into a stable lattice, reducing its reactivity and susceptibility to decomposition.[1][2] This enhanced stability translates to a longer shelf-life and more reliable performance in subsequent synthetic steps.[3]
One of the most significant advantages of DCHA salts is the frequent induction of crystallinity.[1][2] Crystalline solids are generally non-hygroscopic, have sharp melting points, and are significantly easier to weigh and handle accurately compared to oils or amorphous powders. This simplifies laboratory operations and improves the reproducibility of reactions.
The conversion of an N-protected amino acid derivative into its DCHA salt is a powerful purification technique.[2] If the synthesis of the derivative results in impurities, the crystalline nature of the DCHA salt allows for straightforward purification via recrystallization, a much simpler and often more effective method than chromatography for large-scale preparations. This is also a recognized method for the separation of racemates through the formation of diastereomeric salts.[2]
While the DCHA salt must be converted to the free acid before coupling in peptide synthesis, the salt form can exhibit different solubility profiles in organic solvents, which can be leveraged during purification. The process of converting the salt back to the free acid involves a liquid-liquid extraction, indicating a clear difference in solubility between the salt and the free acid in aqueous and organic phases.[2]
Performance in Solid-Phase Peptide Synthesis (SPPS)
In the context of Solid-Phase Peptide Synthesis (SPPS), the use of amino acid DCHA salts is a preparatory step to ensure the quality of the building blocks. Before coupling the amino acid to the growing peptide chain on the solid support, the DCHA salt must be converted back to the free acid.[2] While this adds an extra step, the benefits of starting with a highly pure and stable monomer far outweigh the additional manipulation. The use of high-quality starting materials is crucial for the successful synthesis of long and complex peptides.
Experimental Section
Protocol 1: Formation of an Fmoc-Amino Acid DCHA Salt
This protocol describes a general procedure for the formation of a DCHA salt from an N-Fmoc protected amino acid.
Materials:
-
N-Fmoc-amino acid
-
Dicyclohexylamine (DCHA)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the N-Fmoc-amino acid in a minimal amount of ethyl acetate.
-
Slowly add one equivalent of dicyclohexylamine to the solution while stirring.
-
Continue stirring at room temperature for 1-2 hours. The DCHA salt will typically precipitate from the solution.
-
If precipitation is slow, the solution can be cooled in an ice bath or a small amount of hexane can be added as an anti-solvent to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold ethyl acetate or a mixture of ethyl acetate and hexane.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Regeneration of the Free Acid from its DCHA Salt
This protocol outlines the necessary step of converting the DCHA salt back to the free acid prior to its use in peptide coupling reactions.[2]
Materials:
-
Fmoc-amino acid DCHA salt
-
Ethyl acetate (or other suitable organic solvents like tert-butyl methyl ether)[2]
-
10% Phosphoric Acid solution[2]
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the Fmoc-amino acid DCHA salt in 5-10 volumes of ethyl acetate.[2]
-
Transfer the suspension to a separatory funnel.
-
Add 10% phosphoric acid dropwise with vigorous shaking until the solid completely dissolves and two clear phases are visible.[2] The pH of the lower aqueous phase should be between 2 and 3.[2]
-
Separate the lower aqueous phase.
-
Wash the organic phase once with a small volume of 10% phosphoric acid, followed by three washes with deionized water. The pH of the final aqueous wash should be ≥4.[2]
-
Dry the organic phase over anhydrous sodium sulfate.[2]
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the free Fmoc-amino acid, which will often be an oil or a foam.[2]
Comparative Data Summary
The following table provides a qualitative comparison between a typical N-protected amino acid as a free acid and its corresponding DCHA salt.
| Property | Free Acid (Typical) | DCHA Salt (Typical) | Advantage of DCHA Salt |
| Physical State | Oil or amorphous solid | Crystalline solid | Easier handling, weighing, and storage. |
| Stability | Can be unstable, especially if amorphous or with labile protecting groups. | Enhanced stability due to crystalline nature. | Longer shelf-life, less degradation.[3] |
| Purity | May contain synthetic byproducts. | High purity achievable through recrystallization. | Simplified purification process.[2] |
| Hygroscopicity | Often hygroscopic. | Generally non-hygroscopic. | More accurate weighing. |
| Direct Use in SPPS | Yes (after activation). | No, requires conversion to free acid. | N/A |
Visualizing the Workflow and Chemistry
Workflow for Purification and Use of Amino Acid DCHA Salts
The following diagram illustrates the workflow from a crude N-protected amino acid to its use in Solid-Phase Peptide Synthesis, highlighting the role of DCHA salt formation.
Caption: Workflow for the purification of N-protected amino acids via DCHA salt formation.
Ionic Interaction in DCHA Salts
This diagram illustrates the fundamental ionic interaction between the carboxylate of the amino acid derivative and the protonated dicyclohexylammonium ion.
Caption: Ionic interaction between the amino acid derivative and DCHA.
Conclusion
The use of dicyclohexylamine to form crystalline salts of N-protected amino acids is a highly advantageous strategy for researchers and drug development professionals. The resulting DCHA salts offer enhanced stability, superior handling characteristics, and a straightforward method for purification. While the salt must be converted back to the free acid before its use in peptide synthesis, the significant improvement in the quality and reliability of the starting material makes this an invaluable technique in the synthesis of high-purity peptides. By incorporating DCHA salt formation into your workflow, you can ensure the integrity of your amino acid derivatives, leading to more successful and reproducible synthetic outcomes.
References
- Benchchem. Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates.
- Bachem. (2021). Conversion of a DCHA salt to the free acid.
- ResearchGate. Salts of Amino Acids: Crystallization, Structure and Properties.
- The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
- PubMed Central. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. HOAt.DCHA as co-coupling agent in the synthesis of peptides employing Fmoc-amino acid chlorides as coupling agents: Application to the synthesis of ß-casomorphin | Request PDF.
- BroadPharm. (S)-Boc-2-Amino-5-azido-pentanoic Acid DCHA salt, 1485528-98-0.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- NIH. Direct comparison of amino acid and salt interactions with double-stranded and single-stranded DNA from explicit-solvent molecular dynamics simulations.
- Merck Millipore. Novabiochem®.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Amino Acid Derivatives for Peptide Synthesis.
- Bachem. (2021). Why are certain amino acid derivatives sold as salts?.
- MDPI. Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water.
- ResearchGate. Rapid and efficient method for the preparation of Fmoc‐amino acids starting from 9‐fluorenylmethanol.
- MDPI. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM.
- Bachem. Technical notes.
- ResearchGate. (PDF) The use of D-amino acids in peptide design.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
Sources
Structural Confirmation of Z-Glu(OBzl)-OH Derivatives: A Comparative Guide to NMR vs. MS and IR
Executive Summary
In peptide synthesis and drug development, Z-Glu(OBzl)-OH (N-alpha-Benzyloxycarbonyl-L-glutamic acid gamma-benzyl ester) serves as a critical orthogonal building block. Its dual protection strategy—masking the
However, the structural similarity between the protecting groups (both containing benzyl moieties) and the potential for
Part 1: Comparative Analysis (Method Performance)
While Mass Spectrometry (MS) offers superior sensitivity, it often fails to distinguish between isobaric isomers—a critical failure point when assessing Z-Glu(OBzl)-OH derivatives where the benzyl ester could migrate to the
Table 1: Performance Matrix – NMR vs. Alternatives
| Feature | NMR Spectroscopy (1H / 13C / 2D) | Mass Spectrometry (LC-MS) | FT-IR Spectroscopy |
| Primary Utility | Definitive Structural Connectivity & Regiochemistry. | Molecular Weight confirmation & Trace impurity detection. | Functional group verification (C=O, NH). |
| Isomer Discrimination | High. Can distinguish | Low. | Low. Carbonyl stretches for |
| Protecting Group Analysis | High. Resolves Z-group vs. OBzl-group resonances (chemical shift differences). | Medium. Can confirm presence but not precise location (loss of 91 Da fragment common to both). | Medium. Confirms presence of aromatic rings and esters but lacks specificity. |
| Sample Requirement | High (2–10 mg). Non-destructive. | Low (<1 mg). Destructive. | Low (<1 mg). Non-destructive. |
| Throughput | Low to Medium (10–30 min/sample). | High (1–2 min/sample). | High (1 min/sample). |
Verdict: MS is sufficient for rapid molecular weight confirmation, but NMR is non-negotiable for process validation to ensure the benzyl ester is correctly positioned on the
Part 2: Technical Deep Dive – The NMR Protocol
Solvent Selection Strategy
The choice of solvent dictates the resolution of labile protons (NH) and the separation of aromatic signals.
-
DMSO-d
(Recommended):-
Why: Excellent solubility for protected amino acids. It slows proton exchange, allowing the amide doublet (NH) to be observed, which provides coupling information (
) to verify the -proton environment. -
Trade-off: Strong solvent peak at 2.50 ppm and water at 3.33 ppm can obscure the
methylene region.
-
-
CDCl
(Alternative):-
Why: Good for separating the benzylic methylene protons of the Z and OBzl groups, which often overlap in DMSO.
-
Risk:[1] Amide protons may broaden or disappear due to exchange; poor solubility for polar derivatives.
-
Assignment Logic (The "Self-Validating" Workflow)
A robust assignment relies on distinguishing the two benzyl environments.
-
The "Two Benzyl" Challenge:
-
Z-Group (
): The methylene protons are adjacent to a carbamate oxygen. -
OBzl-Group (
): The methylene protons are adjacent to an ester oxygen. -
Differentiation: In 1H NMR, the Z-
typically resonates slightly upfield (approx 5.0–5.1 ppm) compared to the OBzl- (approx 5.1–5.2 ppm), but this is concentration-dependent. -
Validation:HMBC (Heteronuclear Multiple Bond Correlation) is required. The Z-
will correlate to the carbamate carbonyl (typically ~156 ppm), while the OBzl- correlates to the ester carbonyl (typically ~172 ppm).
-
Experimental Protocol
Step 1: Sample Preparation
-
Dissolve 5–10 mg of Z-Glu(OBzl)-OH derivative in 600 µL of DMSO-d
(99.9% D). -
Expert Tip: Use a high-quality 5mm NMR tube to minimize shimming errors. If the solution is cloudy, filter through a glass wool plug; suspended solids broaden signals.
Step 2: Acquisition Parameters (400 MHz or higher)
-
1H NMR: Pulse angle 30°, Relaxation delay (D1)
2.0s (crucial for accurate integration of aromatic rings vs. single protons). Number of scans (NS) = 16–32. -
13C NMR: D1
2.0s to allow relaxation of quaternary carbonyls. NS 512. -
2D HMBC: Optimized for long-range coupling (
Hz).
Step 3: Data Analysis & Criteria
-
Integrate Aromatic Region (7.3–7.4 ppm): Should correspond to 10 protons (5 from Z + 5 from OBzl). Significant deviation indicates loss of a protecting group.
-
Verify Amide Doublet: Look for the NH signal (~7.5–8.5 ppm in DMSO). It must show a doublet coupling to the
-CH (~4.0 ppm). -
Check Methylene Singlets: Two distinct singlets (or AB quartets) around 5.0–5.2 ppm corresponding to the two benzylic
groups.
Part 3: Visualization of the Analytical Workflow
The following diagram illustrates the decision logic for confirming the structure and distinguishing it from common impurities (e.g.,
Figure 1: Decision tree for the structural validation of Z-Glu(OBzl)-OH derivatives via NMR.
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Emwas, A. M. (2015).[2] The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in Molecular Biology. Retrieved from [Link]
-
Abraham, R. J., et al. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Kasai, T., & Sakamura, S. (1973). Distinction between alpha- and gamma-glutamyl dipeptides by means of NMR spectrometer and amino acid analyzer. Agricultural and Biological Chemistry.[4] Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
